![molecular formula C11H8N4O2 B12512069 3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one](/img/structure/B12512069.png)
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one is a heterocyclic compound that contains both a triazole and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one typically involves the reaction of 1H-1,2,4-triazol-3-amine with benzofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran moiety.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives.
Aplicaciones Científicas De Investigación
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antifungal, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and metal-organic frameworks
Mecanismo De Acción
The mechanism of action of 3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes. The benzofuran moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazol-3-amine: A precursor in the synthesis of various triazole-containing compounds.
Benzofuran-2-carbaldehyde: A key intermediate in the synthesis of benzofuran derivatives.
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer agent with a triazole moiety
Uniqueness
3-[(1H-1,2,4-triazol-3-ylamino)methylidene]-2-benzofuran-1-one is unique due to its dual functionality, combining the properties of both triazole and benzofuran rings. This dual functionality enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H8N4O2 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
3-(1H-1,2,4-triazol-5-yliminomethyl)-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H8N4O2/c16-10-8-4-2-1-3-7(8)9(17-10)5-12-11-13-6-14-15-11/h1-6,16H,(H,13,14,15) |
Clave InChI |
NLOMKEBOCCFYHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




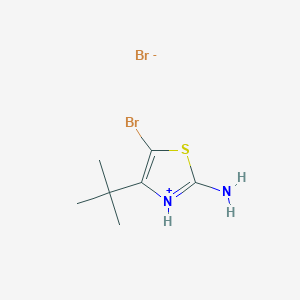
![5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B12512003.png)
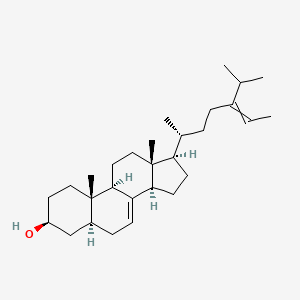
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)
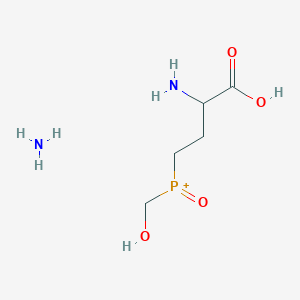
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512032.png)
![N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12512048.png)
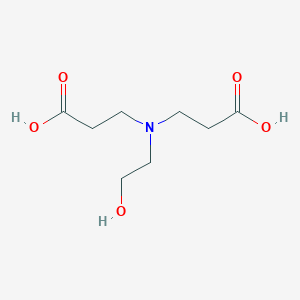
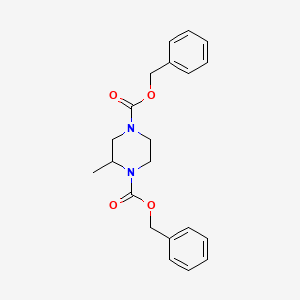
![5,10,15,20,25,30,35-Heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12512072.png)
![N'-{(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B12512079.png)
![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)
